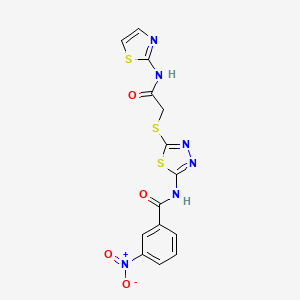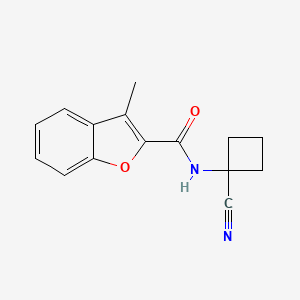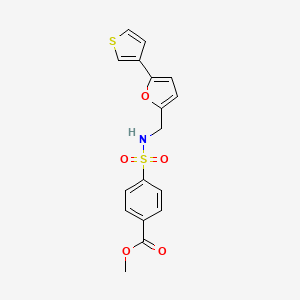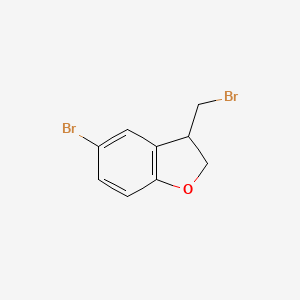
3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative that includes a thiadiazole scaffold, which is known for its significant biological properties. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can provide insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds, such as those in the first paper, involves the creation of Schiff's bases containing a thiadiazole scaffold and benzamide groups. These compounds were synthesized using a solvent-free method under microwave irradiation, which is a technique known for reducing reaction times and improving yields . While the exact synthesis of 3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is not detailed, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds was confirmed using various analytical techniques such as IR, NMR, mass spectral study, and elemental analysis . These techniques are crucial for determining the structure and confirming the identity of synthesized compounds, including the one .
Chemical Reactions Analysis
The second paper discusses the reactivity of a related compound, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, which undergoes ring opening to produce a thioketene intermediate. This intermediate can further react with nucleophiles to form various heterocyclic compounds . This suggests that the compound may also undergo similar reactions, given the presence of a thiadiazole ring and a nitro group.
Physical and Chemical Properties Analysis
The first paper provides an evaluation of the synthesized compounds' anticancer activity, which indicates that the compounds exhibit promising activity against several human cancer cell lines . Additionally, a molecular docking study was performed to predict the mechanism of action, and ADMET properties were predicted, showing good oral drug-like behavior . These findings suggest that 3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may also possess similar biological activities and properties.
Aplicaciones Científicas De Investigación
Anti-Parasitic Applications
The compound has been evaluated for its in vitro and in vivo giardicidal activity. The study found that the compound inhibited the growth of Giardia lamblia trophozoites more effectively than the conventional drug metronidazole. Additionally, it displayed favorable selectivity and less cytotoxicity compared to metronidazole, making it a promising candidate for treating infections caused by intestinal and systemic parasites. The pharmacokinetic behavior of the compound suggests a substantial bioavailability, prolonged half-life, and a large distribution volume, indicating potential for effective therapeutic application (Valladares-Méndez et al., 2014).
Diuretic Activity
The 1,3,4-thiadiazole nucleus in the compound structure indicates potential for diuretic activity. A related study synthesized derivatives of 1,3,4-thiadiazoles and evaluated their diuretic activity. It was observed that the derivatives increased urinary excretion of water and electrolytes, with significant activity noted for specific substituted derivatives. This suggests the potential of the 1,3,4-thiadiazole nucleus, a part of the compound , to act as a diuretic agent (Ergena et al., 2022).
Antioxidant and Neuroprotective Applications
Thiadiazole derivatives have been evaluated for their antioxidant properties and their potential to prevent ethanol-induced oxidative stress in the liver and brain tissues. The study indicated that specific condensed thiazolo-triazole compounds could help control ethanol-induced oxidative stress selectively in organs, hinting at the possible antioxidant or protective role of such compounds in neurological and hepatic health (Aktay et al., 2005).
Propiedades
IUPAC Name |
3-nitro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O4S3/c21-10(16-12-15-4-5-25-12)7-26-14-19-18-13(27-14)17-11(22)8-2-1-3-9(6-8)20(23)24/h1-6H,7H2,(H,15,16,21)(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZQVEYILUKCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-isopropyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2517344.png)

![N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517346.png)
![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)




![N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2517359.png)
![3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517361.png)
![3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B2517363.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2517364.png)

![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)